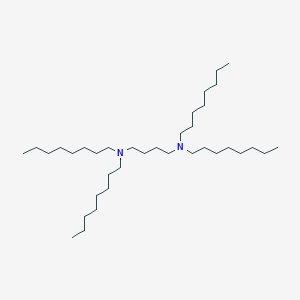
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine is a chemical compound known for its unique structure and properties. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine typically involves the alkylation of butane-1,4-diamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine finds applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The octyl groups enhance its lipophilicity, facilitating its penetration into lipid membranes and interaction with hydrophobic sites. This property is crucial in its role as a ligand and in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrabutylbutane-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine stands out due to its longer alkyl chains, which impart greater hydrophobicity and lipophilicity compared to its shorter-chain analogs. This characteristic enhances its ability to interact with lipid membranes and hydrophobic sites, making it particularly valuable in applications requiring high lipophilicity.
Eigenschaften
CAS-Nummer |
59734-28-0 |
|---|---|
Molekularformel |
C36H76N2 |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
N,N,N',N'-tetraoctylbutane-1,4-diamine |
InChI |
InChI=1S/C36H76N2/c1-5-9-13-17-21-25-31-37(32-26-22-18-14-10-6-2)35-29-30-36-38(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
InChI-Schlüssel |
ZOWVOFSFASDVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CCCCN(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


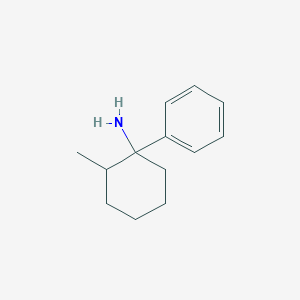
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
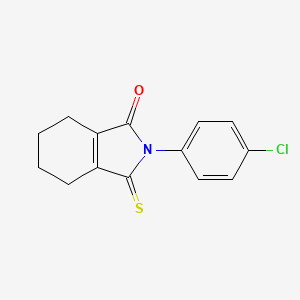
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

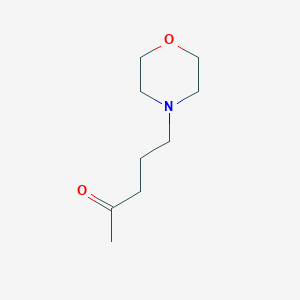
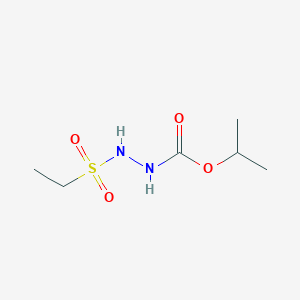

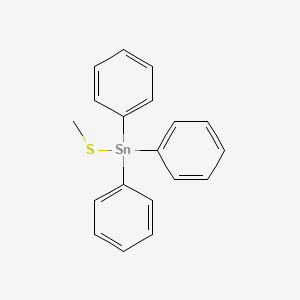
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
